4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine
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Overview
Description
4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine is a chemical compound that features a sulfonyl group attached to a chlorinated benzene ring, which is further connected to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isoxazole derivatives. One common method is the use of chlorosulfonic acid to react with chlorobenzene, forming 4-chlorobenzenesulfonyl chloride . This intermediate can then be reacted with isoxazole under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The isoxazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine is unique due to the combination of its sulfonyl, chlorobenzene, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H7ClN2O3S |
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Molecular Weight |
258.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H7ClN2O3S/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-15-9(8)11/h1-5H,11H2 |
InChI Key |
IHAKSWHWHQSKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(ON=C2)N)Cl |
Origin of Product |
United States |
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